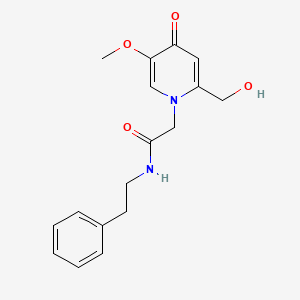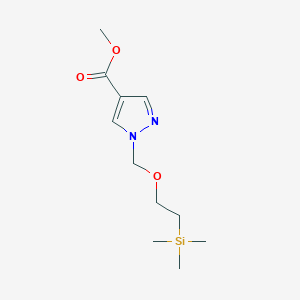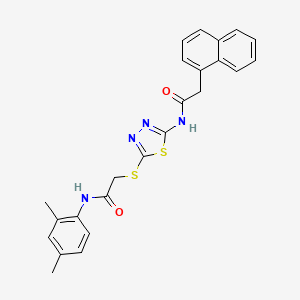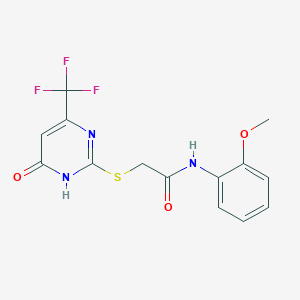
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyridinone ring which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The hydroxymethyl and methoxy groups attached to the ring could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyridinone ring with a hydroxymethyl group and a methoxy group attached to it. The phenethylacetamide group is also attached to the ring. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The hydroxymethyl and methoxy groups could be involved in substitution or elimination reactions. The pyridinone ring could undergo electrophilic aromatic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the hydroxymethyl and methoxy groups could enhance its solubility in polar solvents. The pyridinone ring could contribute to its stability and reactivity .科学的研究の応用
Chemical Synthesis and Biological Activities
Research in chemical synthesis often explores compounds with pyridine derivatives for their potential biological activities. For example, studies have synthesized various pyridine and pyrimidine derivatives to investigate their antimicrobial properties. Such compounds are synthesized using a variety of starting materials and methods, aiming to discover new treatments for bacterial and fungal infections. One study focused on the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Material Science Applications
In the field of material science, derivatives of pyridine and related compounds have been investigated for their electrochromic properties. For example, functionalized poly(3,4-ethylenedioxythiophene) films, incorporating hydroxymethyl and ethylene oxide groups, have shown enhanced electrochromic properties, including high contrast ratios and fast switching times. These properties are crucial for applications in smart windows, displays, and other electrochromic devices (Zhang et al., 2014).
Optical and Magnetic Properties
Compounds containing pyridine units have also been explored for their optical and magnetic properties. A notable example is the synthesis of a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which displayed dual physical properties: single-molecule magnetism for the dysprosium(III) member and intense red photoluminescence for the europium(III) analogue. These clusters, with their unique sandglass-like topology, offer promising applications in the development of new magnetic and luminescent materials (Alexandropoulos et al., 2011).
Fluoroionophores for Metal Detection
Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed to interact with metal cations, demonstrating specific chelation properties for zinc ions in organic and semi-aqueous solutions. Such fluoroionophores can serve as metal sensors, highlighting the versatility of pyridine derivatives in developing selective probes for metal ion detection (Hong et al., 2012).
将来の方向性
特性
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16-10-19(14(12-20)9-15(16)21)11-17(22)18-8-7-13-5-3-2-4-6-13/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARVGPVKFBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)
